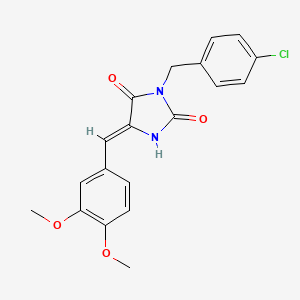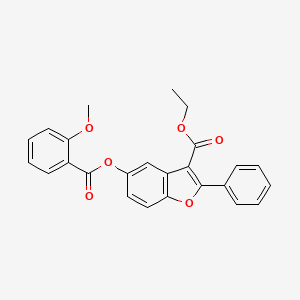![molecular formula C24H21ClN2O3 B11629616 2-(4-chlorophenyl)-3-[2-(2-ethoxyphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11629616.png)
2-(4-chlorophenyl)-3-[2-(2-ethoxyphenoxy)ethyl]quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorphenyl)-3-[2-(2-Ethoxyphenoxy)ethyl]chinazolin-4(3H)-on ist eine synthetische organische Verbindung, die zur Klasse der Chinazolinone gehört. Diese Verbindung zeichnet sich durch ihre komplexe Struktur aus, die einen Chinazolinon-Kern, eine Chlorphenylgruppe und eine Ethoxyphenoxyethyl-Seitenkette umfasst. Sie hat in verschiedenen Bereichen der wissenschaftlichen Forschung aufgrund ihrer potenziellen biologischen und chemischen Eigenschaften Interesse geweckt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-Chlorphenyl)-3-[2-(2-Ethoxyphenoxy)ethyl]chinazolin-4(3H)-on umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Ein gängiger Syntheseweg umfasst:
Bildung des Chinazolinon-Kerns: Dieser Schritt beinhaltet die Cyclisierung von Anthranilsäure-Derivaten mit geeigneten Reagenzien zur Bildung des Chinazolinon-Kerns.
Einführung der Chlorphenylgruppe: Die Chlorphenylgruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, häufig unter Verwendung von 4-Chlorbenzylchlorid.
Anbindung der Ethoxyphenoxyethyl-Seitenkette: Dieser Schritt beinhaltet die Reaktion des Chinazolinon-Zwischenprodukts mit 2-(2-Ethoxyphenoxy)ethylbromid unter basischen Bedingungen, um das Endprodukt zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung des oben genannten Synthesewegs umfassen, um Ausbeute und Reinheit zu verbessern. Dazu gehören die Verwendung hocheffizienter Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungsverfahren wie Umkristallisation und Chromatographie.
Chemische Reaktionsanalyse
Arten von Reaktionen
2-(4-Chlorphenyl)-3-[2-(2-Ethoxyphenoxy)ethyl]chinazolin-4(3H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung von Chinazolinon-Derivaten mit unterschiedlichen Oxidationsstufen führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Chinazolinon-Derivate führt.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Chlorphenylgruppe, um verschiedene Substituenten einzuführen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether.
Substitution: Natriumhydrid (NaH) oder Kaliumcarbonat (K2CO3) in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF).
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Chinazolinon-N-Oxiden führen, während Reduktion zu Dihydrochinazolinonen führen kann.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorphenyl)-3-[2-(2-Ethoxyphenoxy)ethyl]chinazolin-4(3H)-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung hat sich als ein bioaktives Molekül mit antimikrobiellen, krebshemmenden und entzündungshemmenden Eigenschaften gezeigt.
Medizin: Es wird weiter geforscht, um sein Potenzial als Therapeutikum für verschiedene Krankheiten, einschließlich Krebs und Infektionskrankheiten, zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Pharmazeutika und Agrochemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-(4-Chlorphenyl)-3-[2-(2-Ethoxyphenoxy)ethyl]chinazolin-4(3H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise kann es in der Krebsforschung bestimmte Enzyme oder Rezeptoren hemmen, die an Zellproliferation und -überleben beteiligt sind. Die genauen molekularen Zielstrukturen und Signalwege können je nach dem spezifischen biologischen Kontext und der Anwendung variieren.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenyl)-3-[2-(2-ethoxyphenoxy)ethyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-3-[2-(2-ethoxyphenoxy)ethyl]-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-3-[2-(2-ethoxyphenoxy)ethyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(4-Chlorphenyl)chinazolin-4(3H)-on: Fehlt die Ethoxyphenoxyethyl-Seitenkette.
3-[2-(2-Ethoxyphenoxy)ethyl]chinazolin-4(3H)-on: Fehlt die Chlorphenylgruppe.
4-Chlorphenylchinazolinon-Derivate: Variationen in den Substituenten am Chinazolinon-Kern.
Einzigartigkeit
2-(4-Chlorphenyl)-3-[2-(2-Ethoxyphenoxy)ethyl]chinazolin-4(3H)-on ist aufgrund des Vorhandenseins sowohl der Chlorphenylgruppe als auch der Ethoxyphenoxyethyl-Seitenkette einzigartig, die zu seinen besonderen chemischen und biologischen Eigenschaften beitragen. Diese Kombination von funktionellen Gruppen verstärkt sein Potenzial als vielseitige Verbindung in verschiedenen Forschungsanwendungen.
Eigenschaften
Molekularformel |
C24H21ClN2O3 |
|---|---|
Molekulargewicht |
420.9 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-3-[2-(2-ethoxyphenoxy)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C24H21ClN2O3/c1-2-29-21-9-5-6-10-22(21)30-16-15-27-23(17-11-13-18(25)14-12-17)26-20-8-4-3-7-19(20)24(27)28/h3-14H,2,15-16H2,1H3 |
InChI-Schlüssel |
BAVZJPCEGCLEAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629541.png)

![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629557.png)
![2-[(2-methoxyethyl)amino]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629559.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629572.png)
![ethyl 5-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11629579.png)
![3-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid](/img/structure/B11629583.png)

![ethyl (2E)-2-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarboxylate](/img/structure/B11629589.png)

![ethyl 2-[2-(4-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11629593.png)
![(6Z)-2-butyl-6-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629605.png)
![5-[(1-isopropyl-1H-indol-3-yl)methylene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11629608.png)
